![molecular formula C18H18ClN5OS B2762374 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 843622-27-5](/img/structure/B2762374.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide” is a chemical compound with potential biological activities . It is structurally similar to "2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring attached to a 4-chlorophenyl group and a sulfanyl group. This sulfanyl group is further linked to an acetamide moiety substituted with a 3,4-dimethylphenyl group .Scientific Research Applications
Synthesis and Pharmacological Potential
- Derivatives of 1,2,4-triazol, including 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide, have significant synthetic and pharmacological potential. Research in this area focuses on minimizing the toxicity of drugs and creating new, more effective, and relatively non-toxic medicines. The synthesis methods and physical, physico-chemical, and biological properties of these derivatives are subjects of active research, with a specific emphasis on antiexudative activity (Chalenko et al., 2019).
Vibrational Spectroscopy and Quantum Computational Studies
- The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. This is complemented by ab initio calculations based on density functional theory, which helps in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of the compound. Such studies reveal insights into the stereo-electronic interactions that lead to stability, as analyzed through natural bond orbital analysis (Jenepha Mary et al., 2022).
Biological Screening
- Several studies have focused on the synthesis and characterization of compounds like 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide, with an emphasis on their biological screening. These compounds have been evaluated for their inhibitory potential against various enzymes, showcasing their pharmacological relevance. The synthesis processes often involve reactions with different electrophiles to produce various derivatives, which are then screened for specific biological activities (Rehman et al., 2013).
Antimicrobial Agents Synthesis
- The compound and its derivatives have been explored as potential antimicrobial agents. This involves synthesizing various derivatives and testing them against pathogenic bacterial strains. The studies focus on establishing the chemical structures and evaluating their antimicrobial activities in vitro (Sah et al., 2014).
Future Directions
The future research directions for this compound could involve further exploration of its biological activities, given the reported activities of structurally similar compounds . Additionally, modifications of the compound to enhance its activity or reduce potential toxicity could be a focus of future research.
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-3-8-15(9-12(11)2)21-16(25)10-26-18-23-22-17(24(18)20)13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXOLOUEBIMYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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